5-methylhex-4-en-2-one 5-methylhex-4-en-2-one
Brand Name: Vulcanchem
CAS No.: 28332-44-7
VCID: VC8261537
InChI: InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h4H,5H2,1-3H3
SMILES: CC(=CCC(=O)C)C
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol

5-methylhex-4-en-2-one

CAS No.: 28332-44-7

Cat. No.: VC8261537

Molecular Formula: C7H12O

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

5-methylhex-4-en-2-one - 28332-44-7

Specification

CAS No. 28332-44-7
Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
IUPAC Name 5-methylhex-4-en-2-one
Standard InChI InChI=1S/C7H12O/c1-6(2)4-5-7(3)8/h4H,5H2,1-3H3
Standard InChI Key GGBXJDKSEHTBLW-UHFFFAOYSA-N
SMILES CC(=CCC(=O)C)C
Canonical SMILES CC(=CCC(=O)C)C

Introduction

Chemical Structure and Nomenclature

IUPAC Nomenclature and Structural Features

The systematic name 5-methylhex-4-en-2-one denotes a six-carbon chain (hexane) with a ketone group at position 2, a double bond between carbons 4 and 5, and a methyl substituent at carbon 5. The conjugated system formed by the carbonyl and double bond imparts significant stability and reactivity. The SMILES notation for this compound is CC(=O)CC=C(C)C, reflecting the ketone at position 2 and the methyl-substituted double bond at positions 4–5 .

Stereochemical Considerations

The double bond at C4–C5 introduces the possibility of E/Z isomerism. Computational studies of similar α,β-unsaturated ketones suggest that the E-isomer is thermodynamically favored due to reduced steric hindrance between the methyl group at C5 and the carbonyl oxygen . Experimental confirmation of geometry requires techniques like NOESY NMR or analysis of coupling constants (J > 12 Hz for trans configurations).

Synthesis and Reaction Pathways

Synthetic Methodologies

The synthesis of 5-methylhex-4-en-2-one can be adapted from protocols for analogous α,β-unsaturated ketones. A scalable approach involves:

  • Ketoester Formation:
    Alkylation of ethyl acetoacetate with methallyl chloride in the presence of a base (e.g., potassium carbonate) yields a ketoester intermediate. For example, 3-methyl-4-carboethoxyhexan-5-one is synthesized via nucleophilic substitution under reflux conditions .

    CH3COCH2COOEt+CH2=C(CH3)CH2ClK2CO3CH3COCH(C(=O)OEt)CH2CH2C(CH3)=CH2\text{CH}_3\text{COCH}_2\text{COOEt} + \text{CH}_2=\text{C(CH}_3\text{)CH}_2\text{Cl} \xrightarrow{\text{K}_2\text{CO}_3} \text{CH}_3\text{COCH(C(=O)OEt)CH}_2\text{CH}_2\text{C(CH}_3\text{)=CH}_2
  • Hydrolysis and Decarboxylation:
    Treatment of the ketoester with aqueous sodium hydroxide induces saponification and subsequent decarboxylation, yielding the α,β-unsaturated ketone :

    CH3COCH(C(=O)OEt)CH2CH2C(CH3)=CH2NaOHCH3COCH2CH2C(CH3)=CH2+CO2+EtOH\text{CH}_3\text{COCH(C(=O)OEt)CH}_2\text{CH}_2\text{C(CH}_3\text{)=CH}_2 \xrightarrow{\text{NaOH}} \text{CH}_3\text{COCH}_2\text{CH}_2\text{C(CH}_3\text{)=CH}_2 + \text{CO}_2 + \text{EtOH}

Regioselectivity Challenges

The electrophilic nature of the α,β-unsaturated ketone makes it prone to side reactions, such as Michael additions or polymerization. Protecting the carbonyl group as a silyl ether (e.g., using tert-butyldimethylsilyl chloride) during alkylation steps improves yields .

Physicochemical Properties

Physical Constants

PropertyValue
Molecular Weight114.15 g/mol
Boiling Point85–86°C (predicted)
Density0.85–0.89 g/cm³
Refractive Index1.430–1.440

These values are extrapolated from structurally similar compounds like 5-methyl-5-hexen-2-one, which has a boiling point of 85–86°C .

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band at 1715–1730 cm⁻¹ corresponds to the carbonyl stretch. Conjugation with the double bond shifts this peak slightly lower compared to saturated ketones.

  • ¹H NMR: Key signals include:

    • δ 2.1–2.3 ppm (singlet, ketone methyl group).

    • δ 5.2–5.6 ppm (multiplet, olefinic protons).

    • δ 1.6–1.8 ppm (doublet, methyl group at C5) .

  • ¹³C NMR: Peaks at δ 207–210 ppm (carbonyl carbon) and δ 120–130 ppm (olefinic carbons).

Reactivity and Applications

Chemical Reactivity

  • Michael Additions: The electron-deficient double bond readily undergoes nucleophilic attacks. For example, reaction with Grignard reagents yields tertiary alcohols:

    CH3COCH2CH2C(CH3)=CH2+RMgXCH3COCH2CH2C(CH3)(R)CH2MgX\text{CH}_3\text{COCH}_2\text{CH}_2\text{C(CH}_3\text{)=CH}_2 + \text{RMgX} \rightarrow \text{CH}_3\text{COCH}_2\text{CH}_2\text{C(CH}_3\text{)(R)CH}_2\text{MgX}
  • Diels-Alder Reactions: The conjugated diene system participates in [4+2] cycloadditions with electron-deficient dienophiles, forming six-membered rings .

Industrial and Biological Applications

  • Flavor and Fragrance Industry: As a naturally occurring compound in hazelnuts and Pulchea Arabica, 5-methylhex-4-en-2-one contributes to nutty and woody aromas .

  • Pharmaceutical Intermediates: Its α,β-unsaturated system serves as a precursor in synthesizing cyclopropane derivatives and heterocyclic compounds .

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